Patented Utility as a Key Intermediate for JAK and FGFR Kinase Inhibitors vs. Alternative Scaffolds
6-Chloro-1H-pyrazolo[4,3-c]pyridine is explicitly claimed as a key synthetic intermediate in multiple patent applications for JAK and FGFR kinase inhibitors, whereas the isomeric 6-chloro-1H-pyrazolo[3,4-b]pyridine is predominantly cited in the context of GSK-3 and CDK inhibitors [1][2]. This target class differentiation is critical for procurement decisions in immunology and oncology programs. The compound is specifically listed as a building block in patent WO2013017479 (JAK inhibitors) and US2014171405 (FGFR inhibitors), demonstrating its established utility in industrial drug discovery pipelines [1][2].
| Evidence Dimension | Patent Citation Frequency for Target Class |
|---|---|
| Target Compound Data | Explicitly cited as intermediate in patents for JAK (WO2013017479) and FGFR (US2014171405) inhibitors |
| Comparator Or Baseline | 6-Chloro-1H-pyrazolo[3,4-b]pyridine: cited in patents for GSK-3 and CDK inhibitors |
| Quantified Difference | Target class divergence: immunology/oncology (JAK/FGFR) vs. metabolic/neurodegenerative (GSK-3/CDK) |
| Conditions | Patent literature analysis of pyrazolopyridine scaffolds |
Why This Matters
For programs targeting JAK or FGFR kinases, 6-chloro-1H-pyrazolo[4,3-c]pyridine provides a structurally validated entry point, reducing synthetic risk and accelerating hit-to-lead timelines compared to unvalidated regioisomers.
- [1] ChemWhat. 6-Chloro-1H-pyrazolo[4,3-c]pyridine CAS#: 1206979-33-0. Product Information. Retrieved from https://www.chemwhat.net/6-氯-1h-pyrazolo43-cpyridine-cas-1206979-33-0/ View Source
- [2] Rawlings, A. D. (2008). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 18(10), 1173-1191. DOI: 10.1517/13543776.18.10.1173 View Source
